Ethyl 5-nitropyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-nitropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and an ethyl ester group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitropyrimidine-2-carboxylate typically involves the nitration of pyrimidine derivatives followed by esterification. One common method is the nitration of pyrimidine-2-carboxylic acid with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitropyrimidine-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in optimizing the process and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 5-aminopyrimidine-2-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: 5-nitropyrimidine-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-nitropyrimidine-2-carboxylate depends on its specific application. In biological systems, it may act by interfering with nucleic acid synthesis or function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ester group allows for modification to improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 5-nitropyrimidine-2-carboxylate can be compared with other nitropyrimidine derivatives such as:
5-nitropyrimidine-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 4-nitropyrimidine-2-carboxylate: Has the nitro group at the 4-position, which can lead to different reactivity and biological activity.
Ethyl 5-nitro-1,2,4-triazine-3-carboxylate: Contains a triazine ring instead of a pyrimidine ring, which can affect its chemical properties and applications.
Properties
IUPAC Name |
ethyl 5-nitropyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-2-14-7(11)6-8-3-5(4-9-6)10(12)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMLVFVRUXVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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